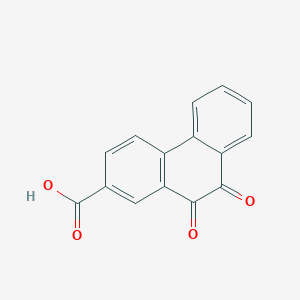

9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid

描述

9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid (CAS 117-78-2) is an anthraquinone derivative with a carboxylic acid substituent at the 2-position. Its molecular formula is C₁₅H₈O₄, and it is synthesized via the reaction of anthraquinone-2-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane, catalyzed by dimethylformamide (DMF) . This compound serves as a key intermediate in pharmaceutical chemistry; its amide derivatives exhibit notable antistaphylococcal activity, as demonstrated in studies where derivatives were tested against Staphylococcus aureus .

The planar, conjugated structure of the anthraquinone core allows for strong π-π interactions, while the carboxylic acid group enhances solubility and provides a site for further functionalization. These features make it a versatile scaffold for drug development.

属性

CAS 编号 |

32060-67-6 |

|---|---|

分子式 |

C15H8O4 |

分子量 |

252.22 g/mol |

IUPAC 名称 |

9,10-dioxophenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C15H8O4/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(18)19)7-12(10)14(13)17/h1-7H,(H,18,19) |

InChI 键 |

BYWOUGDCDOALSG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(=O)O)C(=O)C2=O |

产品来源 |

United States |

准备方法

Carbonylation of Dihydrophenanthrene Derivatives

One of the key synthetic routes involves the carbonylation of 2,7-dibromo-9,10-dihydrophenanthrene derivatives to form carboxylic acid esters, which can be hydrolyzed to the corresponding acids. This method uses palladium-phosphine catalysts under carbon monoxide pressure in the presence of an alcohol and a base.

| Reagent | Amount / Conditions |

|---|---|

| 2,7-Dibromo-9,10-dihydrophenanthrene | 25 mmol |

| Triethylamine (base) | 60 mmol |

| Palladium chloride | 0.25 mmol |

| Triphenylphosphine | 1 mmol |

| Ethanol and benzene | 20 mL each |

| Carbon monoxide pressure | 50 kg/cm² |

| Temperature | 180 °C |

| Reaction time | 5 hours |

- High conversion (98.5%) of starting material

- Main product: diethyl 9,10-dihydrophenanthrene-2,7-dicarboxylate (selectivity 90.4%)

- Minor by-product: ethyl 7-bromo-9,10-dihydrophenanthrene-2-carboxylate (selectivity 4.5%)

This process is notable for its selectivity and yield, facilitated by the palladium-phosphine catalyst system and optimized reaction parameters.

Oxidation of Phenanthrene and Derivatives to Phenanthrenequinones

Another common approach to prepare 9,10-dioxo-9,10-dihydrophenanthrene derivatives involves the oxidation of phenanthrene or dihydrophenanthrene precursors. Chromium trioxide in glacial acetic acid is frequently used to oxidize phenanthrene derivatives to the corresponding quinones in good yields (75–94%).

For example, 9,10-phenanthrenequinone can be synthesized by oxidative methods and then functionalized further to introduce carboxylic acid groups at desired positions through electrophilic substitution or subsequent transformations.

Functional Group Transformations and Substitutions

Starting from 9,10-phenanthrenequinone, various functional groups can be introduced via reduction, alkylation, acetylation, and sulfonation. For instance, reduction with sodium dithionite followed by O-ethylation yields 9,10-diethoxyphenanthrene, which can be acetylated selectively at the 3 and 6 positions using Friedel–Crafts acetylation with aluminum chloride.

These transformations provide a platform for synthesizing substituted phenanthrenequinones, including carboxylic acid derivatives.

Nitration and Reduction for Derivative Synthesis

Nitration of 9,10-phenanthrenequinone with sulfuric and nitric acids at elevated temperatures produces dinitro derivatives, which can be subsequently reduced using palladium on carbon under hydrogen atmosphere to yield diamino derivatives. These intermediates can be further manipulated to obtain carboxylic acid functionalities or other substituents.

Photoclick Reagent Synthesis and Applications

Commercially available 9,10-dioxo-9,10-dihydrophenanthrene-3-carboxylic acid, a closely related isomer, is synthesized and used as a visible light-initiated bioorthogonal photoclick reagent. This compound reacts with electron-rich alkenes under visible light without catalysts, forming fluorogenic cycloadducts. The preparation involves careful control of oxidation states and functional groups to retain photoclick reactivity.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Palladium-catalyzed carbonylation | 2,7-Dibromo-9,10-dihydrophenanthrene | PdCl2, triphenylphosphine, triethylamine, CO, alcohol | 180 °C, 50 kg/cm² CO, 5 h | 90% diester selectivity | High selectivity for diester formation |

| Oxidation with chromium trioxide | Phenanthrene derivatives | CrO3, acetic acid | Room temp to reflux | 75–94% quinone yield | Widely used for quinone formation |

| Friedel–Crafts acetylation | 9,10-Diethoxyphenanthrene | AlCl3, acetyl chloride | Controlled temperature | Up to 91% acetylation yield | Enables further functionalization |

| Nitration and catalytic reduction | 9,10-Phenanthrenequinone | H2SO4, HNO3; Pd/C, H2 | 100 °C nitration, room temp reduction | High purity nitro/amine derivatives | Useful for amine-functionalized products |

| Photoclick reagent synthesis | 9,10-Phenanthrenequinone derivatives | Controlled oxidation and purification | Mild conditions | ≥95% purity (commercial) | Used in bioorthogonal photoclick chemistry |

化学反应分析

Types of Reactions

9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.

Major Products Formed

Oxidation: More oxidized phenanthrene derivatives.

Reduction: 9,10-Dihydroxyphenanthrene-2-carboxylic acid.

Substitution: Esters, amides, and other substituted derivatives.

科学研究应用

9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

作用机制

The mechanism of action of 9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets and lead to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Anthraquinone-Based Carboxylic Acids

Anthraquinone derivatives with carboxylic acid substituents are widely studied for their biological and material science applications. Key examples include:

Table 1: Comparison of Anthraquinone Carboxylic Acid Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., nitro at position 1) increase reactivity, making such compounds useful in electrophilic substitution reactions .

- The parent compound (117-78-2) shows superior antimicrobial activity compared to its substituted analogues, likely due to reduced steric hindrance at the active site .

Heterocyclic Analogues: Acridine and Xanthone Derivatives

Compounds with fused aromatic systems but differing core structures exhibit distinct properties:

Acridine Derivatives

- 7-Fluoro-9-oxo-9,10-dihydro-2-acridinecarboxylic acid (C₁₄H₈FNO₃): The acridine core introduces a nitrogen atom, altering electronic properties. Fluorine at position 7 increases metabolic stability, though its biological activity remains underexplored .

Xanthone Derivatives

- 9-Oxo-9H-xanthene-2-carboxylic acid: Synthesized via Ullmann coupling and Friedel-Crafts acylation, this compound exhibits antiallergic activity.

Sulfonic Acid and Other Functionalized Derivatives

生物活性

9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid is an organic compound with the molecular formula C15H8O4. Its unique structure, featuring two ketone groups and a carboxylic acid group, allows it to engage in various biochemical interactions. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in the context of viral inhibition and environmental degradation.

| Property | Value |

|---|---|

| CAS Number | 32060-67-6 |

| Molecular Formula | C15H8O4 |

| Molecular Weight | 252.22 g/mol |

| IUPAC Name | 9,10-dioxophenanthrene-2-carboxylic acid |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(=O)O)C(=O)C2=O |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and other non-covalent interactions. The presence of ketone and carboxylic acid functional groups enables it to modulate protein and enzyme activities, which can lead to diverse biological effects.

Antiviral Activity

Recent studies have highlighted the potential of 9,10-Dioxo-9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a crucial enzyme for viral replication. Notably, two derivatives (C1 and C2) exhibited significant inhibitory activity with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM respectively .

Structure-Activity Relationship (SAR)

The SAR studies indicated that:

- Increasing the size of substituents at specific positions enhances inhibitory activity.

- Certain substitutions (e.g., cyclohexyl and 4-bromophenyl) significantly improve efficacy against SARS-CoV-2.

- Molecular docking simulations revealed that these compounds bind effectively within the substrate-binding pocket of the target enzyme .

Environmental Impact

In addition to its antiviral properties, 9,10-Dioxo-9,10-dihydrophenanthrene derivatives are also being studied for their role in the microbial degradation of aromatic compounds. Various bacterial strains have shown the ability to utilize phenanthrene derivatives as carbon sources, indicating potential applications in bioremediation .

Case Studies

- SARS-CoV-2 Inhibition : A study demonstrated that derivatives of 9,10-Dioxo-9,10-dihydrophenanthrene effectively inhibit SARS-CoV-2 replication in vitro. The findings suggest a promising avenue for developing new antiviral therapies against COVID-19 .

- Bacterial Degradation : Research into bacterial pathways has shown that certain strains can metabolize phenanthrene derivatives into less harmful substances. This highlights the compound's potential utility in environmental cleanup efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。